molecular formula C18H20N2O3S B4414129 N-[4-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)phenyl]acetamide

N-[4-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)phenyl]acetamide

Cat. No.: B4414129
M. Wt: 344.4 g/mol
InChI Key: QKXUGRZYEMJJNL-UHFFFAOYSA-N
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Description

N-[4-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a naphthalene ring, a sulfonamide group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of 5,6,7,8-tetrahydro-1-naphthylamine, which is then reacted with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is subsequently reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted derivatives at the sulfonamide group.

Scientific Research Applications

N-[4-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to modulation of their activity. The naphthalene ring may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-5,6,7,8-tetrahydronaphthalene
  • 5-Aminotetralin
  • 5,6,7,8-Tetrahydro-1-naphthylamine

Uniqueness

N-[4-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)phenyl]acetamide is unique due to its combination of a naphthalene ring, sulfonamide group, and acetamide group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

N-[4-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13(21)19-15-9-11-16(12-10-15)24(22,23)20-18-8-4-6-14-5-2-3-7-17(14)18/h4,6,8-12,20H,2-3,5,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXUGRZYEMJJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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